1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine
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Overview
Description
1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrazole core and a phenylpiperazine moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrazole core.
Introduction of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions using reagents such as activated manganese dioxide in toluene.
Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the chromeno-pyrazole intermediate with phenylpiperazine under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: The phenylpiperazine moiety can be introduced through coupling reactions using catalysts such as palladium on carbon.
Common reagents used in these reactions include manganese dioxide, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Chemical Biology: The compound is utilized in chemical biology to probe the mechanisms of biological reactions and to develop new chemical tools for research.
Industrial Applications: It may have applications in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction . The molecular pathways involved include the inhibition of cyclin-dependent kinases and the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit inhibitory activity against cyclin-dependent kinases and have similar biological effects.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds share structural similarities and are studied for their potential as therapeutic agents.
Chromeno[4,3-b]pyrrol-4(1H)-ones: These compounds have a similar chromeno core and are used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of structural features and its potential for diverse biological activities.
Properties
IUPAC Name |
2,4-dihydrochromeno[4,3-c]pyrazol-3-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(25-12-10-24(11-13-25)15-6-2-1-3-7-15)20-17-14-27-18-9-5-4-8-16(18)19(17)22-23-20/h1-9H,10-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVRJMVHAUYWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4COC5=CC=CC=C5C4=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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